molecular formula C18H18ClNO3 B5414265 5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol

5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol

Cat. No.: B5414265
M. Wt: 331.8 g/mol
InChI Key: FYXITYUZLZJGPF-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholine ring, a phenol group, and a chlorophenyl group . Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . The phenol group could potentially contribute to the compound’s reactivity and possibly its solubility. The chlorophenyl group is a common substituent in many pharmaceuticals and could influence the compound’s lipophilicity and protein binding .


Molecular Structure Analysis

The compound’s structure would be characterized by the presence of the morpholine ring, the phenol group, and the chlorophenyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenol group, which could undergo reactions such as oxidation or substitution . The chlorophenyl group could also potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could influence its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of a morpholine ring, it’s possible that the compound could interact with a variety of biological targets .

Properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-(3-hydroxy-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-2-3-14(10-16(12)21)18(22)20-8-9-23-17(11-20)13-4-6-15(19)7-5-13/h2-7,10,17,21H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXITYUZLZJGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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